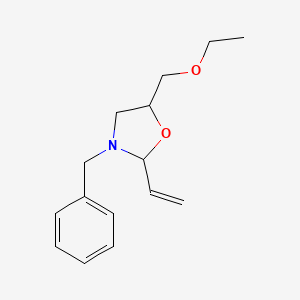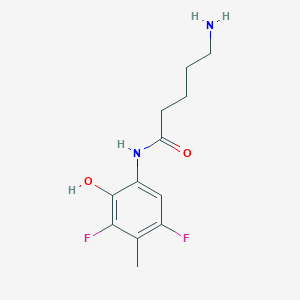
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide is an organic compound that features a unique combination of functional groups, including an amino group, difluoro substituents, a hydroxy group, and a pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluoro-2-hydroxy-4-methylbenzoic acid.
Amidation Reaction: The benzoic acid derivative undergoes an amidation reaction with 5-aminopentanoic acid under dehydrating conditions to form the desired pentanamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-oxo-4-methylphenylpentanamide.
Reduction: Formation of 5-amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide involves its interaction with specific molecular targets. The difluoro and hydroxy groups can form hydrogen bonds and electrostatic interactions with target proteins, while the amino group can participate in covalent bonding or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-N-(3,5-difluoro-2-hydroxyphenyl)pentanamide: Lacks the methyl group, which may affect its binding affinity and specificity.
5-Amino-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)pentanamide: The chlorine substituents may alter the compound’s reactivity and biological activity.
5-Amino-N-(3,5-difluoro-2-methoxy-4-methylphenyl)pentanamide: The methoxy group can influence the compound’s solubility and interaction with molecular targets.
Uniqueness
5-Amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxy groups enhances its potential for forming diverse interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89969-25-5 |
|---|---|
Formule moléculaire |
C12H16F2N2O2 |
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
5-amino-N-(3,5-difluoro-2-hydroxy-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16F2N2O2/c1-7-8(13)6-9(12(18)11(7)14)16-10(17)4-2-3-5-15/h6,18H,2-5,15H2,1H3,(H,16,17) |
Clé InChI |
PTJKVTFUEGSJJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1F)O)NC(=O)CCCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


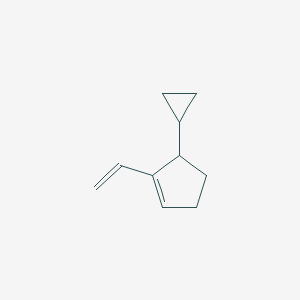
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)

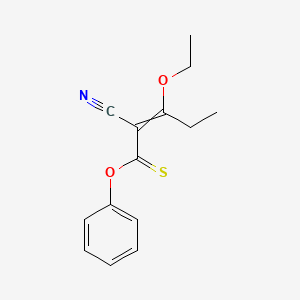


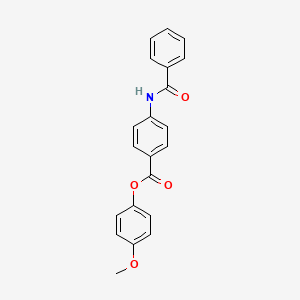
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)

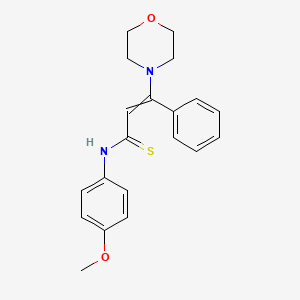
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
